6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is characterized by the presence of a chloro-substituted phenyl group and a chloro-substituted oxazolo-pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea as a starting material, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl and oxazolo-pyridine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, which can replace the chloro groups under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic structure with oxazolo[5,4-b]pyridines but contain a sulfur atom instead of an oxygen atom in the ring system.
Indole Derivatives: Indole derivatives have a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and oxazolo-pyridine moieties. This combination of structural features contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C12H6Cl2N2O |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H |
InChI Key |
PCKHPZDHNNUGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.